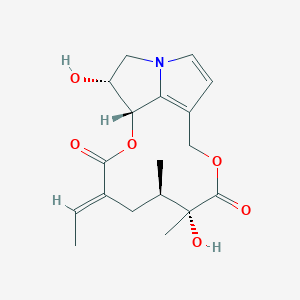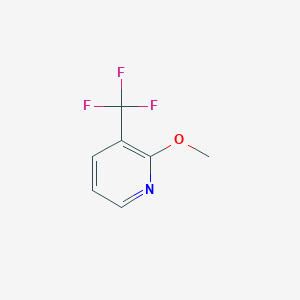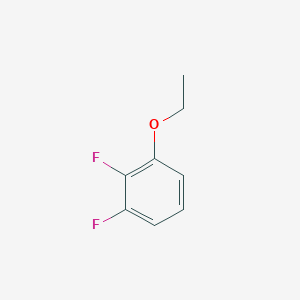
1-(1,3-Benzodioxol-5-yl)ethanamine
Overview
Description
ABBV-075, also known as mivebresib, is a small-molecule inhibitor that targets bromodomain and extraterminal (BET) proteins. These proteins play a crucial role in transcriptional regulation, which is relevant to cancer pathogenesis. ABBV-075 has shown promise in inducing cell death and tumor regression in various cancer models, including acute myeloid leukemia, multiple myeloma, and prostate cancer .
Mechanism of Action
Mode of Action
It is suggested that it may interact with various neurotransmitter systems in the brain
Biochemical Pathways
It is suggested that it may influence the dopamine, serotonin, and norepinephrine transporters in the central nervous system
Result of Action
Some reports suggest that it may induce a sense of euphoria, increased sociability, energy, empathy, increased alertness, and improved concentration and focus . .
Action Environment
Factors such as temperature, pH, and the presence of other substances could potentially affect the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ABBV-075 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The specific synthetic routes and reaction conditions are proprietary and detailed information is not publicly available. it typically involves the use of organic solvents, catalysts, and reagents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of ABBV-075 would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields, ensuring purity through purification techniques such as crystallization or chromatography, and adhering to Good Manufacturing Practices (GMP) to ensure the compound’s safety and efficacy .
Chemical Reactions Analysis
Types of Reactions
ABBV-075 primarily undergoes reactions typical of small-molecule inhibitors, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving ABBV-075 include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions often involve controlled temperatures, typically ranging from room temperature to slightly elevated temperatures, and may require inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions involving ABBV-075 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in functionalized analogs .
Scientific Research Applications
ABBV-075 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the role of BET proteins in transcriptional regulation.
Biology: Helps in understanding the mechanisms of cell cycle control, apoptosis, and oncogenesis.
Medicine: Investigated as a therapeutic agent for various cancers, including acute myeloid leukemia, multiple myeloma, and prostate cancer.
Industry: Potential applications in the development of new cancer therapies and combination treatment strategies
Comparison with Similar Compounds
Similar Compounds
ABBV-744: A selective inhibitor for the second bromodomain of BET family proteins.
MS417: Another BET inhibitor with broad activity against hematologic and solid tumor cell lines
Uniqueness of ABBV-075
ABBV-075 is unique in its ability to bind with high affinity to multiple bromodomains of BET proteins, making it a potent inhibitor with broad-spectrum activity against various cancers. Its diverse mechanisms of action, including cell cycle arrest and apoptosis, make it a promising candidate for cancer therapy .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6(10)7-2-3-8-9(4-7)12-5-11-8/h2-4,6H,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBXYAKHFVPCBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00923947 | |
| Record name | 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00923947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121734-64-3 | |
| Record name | 3,4-Methylenedioxyphenyl-1-ethanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121734643 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00923947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methylbenzo[c]isoxazole-4,7-dione](/img/structure/B55293.png)










